Vinflunine ditartrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

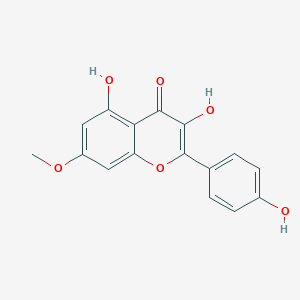

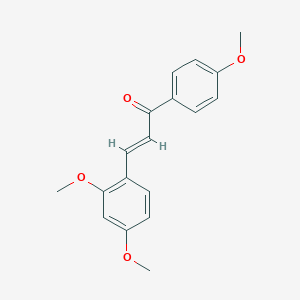

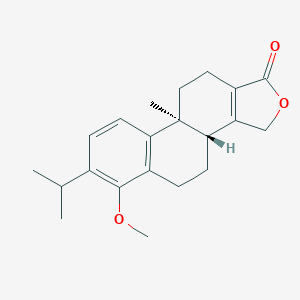

Vinflunine ditartrate is a fluorinated Vinca alkaloid . It is a bi-fluorinated derivative of the semi-synthetic vinca alkaloid vinorelbine . It has anti-tubulin, antineoplastic, and antiangiogenic activities . It is used in certain cancer studies and is an anti-mitotic agent that induces a cell cycle arrest at the G2/M phase and promotes cell death via apoptosis .

Synthesis Analysis

Vinflunine is a semi-synthetic vinca alkaloid . It is obtained by superacidic chemistry to selectively introduce two fluorine atoms at the 20′ position of the catharanthine moiety . This compound has been selected for clinical development on the basis of encouraging preclinical activity .Molecular Structure Analysis

The molecular formula of this compound is C53H66F2N4O20 . The exact mass is 1116.4238 and the molecular weight is 1117.1027 .Chemical Reactions Analysis

Vinflunine is a microtubule inhibitor that binds to tubulin at or near to the vinca binding sites to inhibit its polymerization into microtubules during cell proliferation . It interacts with the Vinca alkaloid binding site on tubulin, suppresses microtubule dynamics, and causes cell cycle arrest .Physical And Chemical Properties Analysis

The chemical formula of this compound is C53H66F2N4O20 . The exact mass is 1116.4238 and the molecular weight is 1117.1027 .Aplicaciones Científicas De Investigación

Antimitotic and Antineoplastic Activities

- Microtubule Interaction : Vinflunine ditartrate binds to tubulin, inhibiting tubulin assembly and disrupting microtubule assembly dynamics. This leads to cell cycle arrest in mitosis and induction of apoptosis (this compound, 2020).

Pharmacokinetics and Tolerability

- Effect in Cancer Patients with Renal Impairment : A study assessed the pharmacokinetics and tolerability of Vinflunine in cancer patients with renal impairment. The study found that renal dysfunction induced a decrease in Vinflunine clearance, and the recommended doses for such patients were identified (Isambert et al., 2014).

Oral Administration in Cancer Therapy

- Phase I Study of Oral Vinflunine : A study evaluated the maximal tolerated dose, safety profile, pharmacokinetics, and activity of oral vinflunine in patients with advanced/metastatic solid tumors who have failed standard therapy. It showed the feasibility of daily oral vinflunine administration, enabling sustained and stable blood concentrations of the drug and its active metabolite (Delord et al., 2013).

Anti-Angiogenic and Anti-Metastatic Properties

- Inhibiting Angiogenesis and Metastasis : Vinflunine exhibited anti-angiogenic and vascular-disrupting activities, and marked effects against experimental metastases. These findings support its ongoing clinical development for treatment in various cancers (Kruczynski et al., 2006).

NMR Characterization

- Chemical Structure and Analysis : The chemical structure of vinflunine was examined using NMR spectrometry, aiding in the total assignment of its 1H and 13C spectra. This detailed structural analysis contributes to a deeper understanding of the compound (Ribet et al., 2001).

Preclinical Anticancer Properties

- In Vitro and In Vivo Antitumor Activity : Preclinical studies confirmed vinflunine's mitotic-arresting and tubulin-interacting properties, distinguishing it from other Vinca alkaloids. Its in vitro cytotoxicity, when combined with other anticancer agents like cisplatin and doxorubicin, showed high synergy, making it a promising candidate for combination chemotherapy regimens (Kruczynski & Hill, 2001).

Clinical Activity in Solid Tumors

- Efficacy in Various Cancers : Clinical studies demonstrated vinflunine's activity against a variety of tumor types, including transitional cell carcinoma, metastatic breast cancer, and non-small cell lung cancer. Its manageable and noncumulative toxicity profile makes it a promising agent for further investigation (Bellmunt et al., 2008).

In Vivo Antitumor Activity

- Efficacy Against Experimental Animal Tumor Models : Vinflunine displayed significant antitumor activity in a range of experimental animal tumor models, demonstrating superiority over vinorelbine in terms of survival prolongation and tumor growth inhibition (Kruczynski et al., 1998).

Mecanismo De Acción

Like other vinca agents, vinflunine is an anti-mitotic agent that induces a cell cycle arrest at the G2/M phase and promotes cell death via apoptosis . It is a microtubule inhibitor that binds to tubulin at or near to the vinca binding sites to inhibit its polymerization into microtubules during cell proliferation .

Safety and Hazards

Direcciones Futuras

Vinflunine is currently in phase III trial assessment in patients with (second line) transitional cell carcinoma of the urothelium and first-line advanced breast cancer . The efficacy of vinflunine in patients with advanced non–small cell lung cancer previously treated with a platinum-containing regimen was confirmed by a large phase III trial . There is a need for new, efficacious chemotherapeutic agents that are associated with increased response rates and with limited and manageable toxicity .

Propiedades

Número CAS |

194468-36-5 |

|---|---|

Fórmula molecular |

C53H66F2N4O20 |

Peso molecular |

1117.1 g/mol |

Nombre IUPAC |

2,3-dihydroxybutanedioic acid;methyl (1R,10S,12R)-11-acetyloxy-4-[(12S)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C45H54F2N4O8.2C4H6O6/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44;2*5-1(3(7)8)2(6)4(9)10/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t26?,27?,36?,37?,38?,42-,43-,44+,45+;;/m1../s1 |

Clave InChI |

YIHUEPHBPPAAHH-PGCYHTSJSA-N |

SMILES isomérico |

CC[C@@]12C=CCN3C1[C@]4(CC3)C([C@](C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

SMILES |

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

SMILES canónico |

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Pictogramas |

Acute Toxic; Irritant; Health Hazard |

Sinónimos |

4'-Deoxy-20',20'-difluoro-5'-norvincaleukoblastine ditartrate; 20',20'-Difluoro-3',4'-dihydrovinorelbine ditartrate; BMS 710485 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.